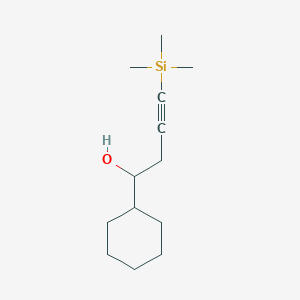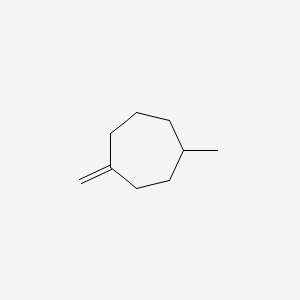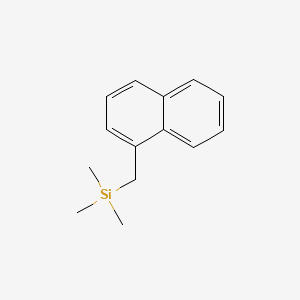
N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a methoxyethyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are common.
Major Products
Oxidation: Products may include 2-methoxyacetaldehyde or 2-methoxyacetic acid.
Reduction: The major product could be N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)amine.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Could be used in the manufacture of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-methylurea
- N-(2,4-dichlorophenyl)-N’-ethylurea
- N-(2,4-dichlorophenyl)-N’-(2-hydroxyethyl)urea
Comparison
Compared to its analogs, N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may exhibit different solubility, reactivity, and biological activity due to the presence of the methoxyethyl group. This group can influence the compound’s ability to interact with biological targets and its overall stability.
属性
分子式 |
C10H12Cl2N2O2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChI 键 |
CXTPFIASBPSTRV-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)


